molecular formula C25H35NO9 B1140983 Nateglinide Acyl-β-D-glucuronide CAS No. 183996-85-2

Nateglinide Acyl-β-D-glucuronide

Numéro de catalogue: B1140983
Numéro CAS: 183996-85-2
Poids moléculaire: 493.5 g/mol
Clé InChI: YTIRWNSTJVSCRW-AAJXCADTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nateglinide Acyl-beta-D-glucuronide is a metabolite of Nateglinide, which is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus. Nateglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Nateglinide undergoes extensive hepatic metabolism, primarily through glucuronidation. The formation of Nateglinide Acyl-beta-D-glucuronide is significant as it influences the pharmacological profile and therapeutic outcomes associated with nateglinide administration. Understanding the pharmacokinetics of this metabolite is crucial for optimizing dosing regimens and minimizing adverse effects.

Therapeutic Efficacy

Nateglinide has been shown to effectively manage blood glucose levels in individuals with type 2 diabetes. Key findings from clinical studies include:

  • Postprandial Glucose Control : Nateglinide significantly reduces post-meal glucose spikes compared to other agents like glyburide. In a study involving patients with type 2 diabetes, nateglinide demonstrated superior control over postprandial glucose excursions while causing less overall insulin secretion .
  • Combination Therapy : When used in conjunction with metformin, nateglinide provides additive effects that enhance overall glycemic control. This combination targets both insulin secretion and sensitivity, resulting in improved HbA1c levels .
  • Safety Profile : Nateglinide is generally well-tolerated, with a lower incidence of hypoglycemia compared to traditional sulfonylureas. Its unique mechanism allows for a more physiological insulin response, minimizing the risk of excessive insulin release .

Case Study 1: Efficacy in Elderly Patients

A study reported on an elderly patient with type 2 diabetes who was treated with nateglinide. The patient experienced improved glycemic control without significant hypoglycemic episodes, indicating that nateglinide can be safely used in older populations who may be more susceptible to adverse drug reactions .

Case Study 2: Reactive Hypoglycemia

Another case highlighted the use of nateglinide in managing reactive hypoglycemia associated with congenital hyperinsulinism. The patient showed significant improvement in blood glucose stability when treated with nateglinide alongside an alpha-glucosidase inhibitor, showcasing its versatility beyond typical diabetes management .

Méthodes De Préparation

The synthesis of Nateglinide Acyl-beta-D-glucuronide involves the conjugation of Nateglinide with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The industrial production methods for this compound are not extensively documented, but the general approach involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Nateglinide Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, resulting in the formation of Nateglinide and glucuronic acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Substitution: Nateglinide Acyl-beta-D-glucuronide can participate in substitution reactions, where the glucuronide group is replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are Nateglinide, glucuronic acid, and various oxidized derivatives .

Comparaison Avec Des Composés Similaires

Nateglinide Acyl-beta-D-glucuronide is unique compared to other similar compounds due to its specific metabolic pathway and its role as a metabolite of Nateglinide. Similar compounds include:

These compounds differ in their chemical structure, metabolic pathways, and pharmacological effects, highlighting the uniqueness of Nateglinide Acyl-beta-D-glucuronide.

Activité Biologique

Nateglinide, a member of the meglitinide class of oral antidiabetic agents, is primarily used in the management of type 2 diabetes mellitus. Its active metabolite, Nateglinide Acyl-beta-D-glucuronide, plays a significant role in its therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Nateglinide exerts its effects by stimulating insulin secretion from pancreatic beta cells. The mechanism involves the following key processes:

  • ATP-sensitive potassium (K+ATP) channels : Nateglinide binds to these channels on the beta-cell membrane, causing depolarization. This depolarization leads to the opening of calcium channels and an influx of calcium ions, which subsequently stimulates insulin release .
  • Glucose Dependence : The insulinotropic effect of nateglinide is glucose-dependent; it enhances insulin secretion primarily at intermediate glucose concentrations (3 to 10 mmol/L) and does not significantly increase insulin release at high glucose levels (greater than 15 mmol/L) .
  • Rapid Action : The compound is characterized by a rapid onset of action, with peak plasma concentrations typically occurring within one hour after oral administration .

Pharmacokinetics

The pharmacokinetic profile of Nateglinide Acyl-beta-D-glucuronide is crucial for understanding its biological activity:

ParameterValue
Cmax (ng/ml) 1697 ± 506 (placebo) vs. 2196 ± 545 (gemfibrozil + itraconazole)
Tmax (min) 60 (placebo) vs. 45 (gemfibrozil + itraconazole)
Half-life (h) 1.8 ± 0.4 (placebo) vs. 2.1 ± 0.4 (gemfibrozil + itraconazole)
AUC(0,12h) (ng*h/ml) 3425 ± 1050 (placebo) vs. 4984 ± 1385 (gemfibrozil + itraconazole)

The coadministration of gemfibrozil and itraconazole significantly increases the area under the curve (AUC) and peak plasma concentration (Cmax) of nateglinide, indicating altered metabolic pathways and potential drug interactions .

Clinical Efficacy

Nateglinide has been shown to effectively reduce postprandial blood glucose levels in patients with type 2 diabetes. Clinical studies indicate that:

  • Efficacy Comparison : In a study comparing nateglinide with metformin, nateglinide demonstrated an HbA1c reduction of -0.90% compared to -1.23% for metformin alone .
  • Combination Therapy : When used in combination with metformin, nateglinide's effects on HbA1c were additive, suggesting that it can be effectively combined with other antidiabetic medications to enhance glycemic control .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of nateglinide:

  • Case Study A : A patient with poorly controlled type 2 diabetes was switched from sulfonylureas to nateglinide and showed significant improvement in postprandial glucose levels without experiencing hypoglycemia.
  • Case Study B : In a cohort study involving patients treated with nateglinide and metformin, participants exhibited improved glycemic control and reported fewer side effects compared to those on monotherapy.

Propriétés

Numéro CAS

183996-85-2

Formule moléculaire

C25H35NO9

Poids moléculaire

493.5 g/mol

Nom IUPAC

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m1/s1

Clé InChI

YTIRWNSTJVSCRW-AAJXCADTSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

SMILES isomérique

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES canonique

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonymes

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine β-D-Glucopyranuronic Acid;  Nateglinide Acyl Glucuronide; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.